4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile
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Overview
Description
4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile is a heterocyclic compound with the molecular formula C17H11N3O and a molecular weight of 273.29 g/mol. This compound has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of benzaldehyde derivatives with malononitrile in the presence of a base, followed by cyclization to form the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 4-oxo-2,6-diphenyl-5-pyrimidinecarbonitrile.
Reduction: Formation of 4-hydroxy-2,6-diphenyl-5-pyrimidinecarboxamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-6-phenyl-5-pyrimidinecarbonitrile
- 4-Hydroxy-3-nitropyridine
- 4-Hydroxy-2,6-diphenylpyrimidine
Uniqueness
4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl, nitrile, and diphenyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
6-oxo-2,4-diphenyl-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O/c18-11-14-15(12-7-3-1-4-8-12)19-16(20-17(14)21)13-9-5-2-6-10-13/h1-10H,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLBPYXICVIGMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355829 |
Source
|
Record name | 4-hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
737-54-2 |
Source
|
Record name | 4-hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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